2,6-Diazaspiro[3.5]nonan-1-one
CAS No.: 1422062-20-1
Cat. No.: VC11674116
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1422062-20-1 |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 2,8-diazaspiro[3.5]nonan-3-one |
| Standard InChI | InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10) |
| Standard InChI Key | DZXVNBLZCZAFLL-UHFFFAOYSA-N |
| SMILES | C1CC2(CNC1)CNC2=O |
| Canonical SMILES | C1CC2(CNC1)CNC2=O |
Introduction
Structural and Molecular Characteristics
2,6-Diazaspiro[3.5]nonan-1-one is a bicyclic organic compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol. Its spirocyclic architecture consists of two fused rings: a five-membered oxetane ring and a nine-membered diazaspirononane system. The presence of two nitrogen atoms at positions 2 and 6 enables diverse reactivity, facilitating interactions with biological targets through hydrogen bonding and covalent modifications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1422062-20-1 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| XLogP3 (Partition Coefficient) | 0.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The compound’s three-dimensional conformation allows it to occupy sterically constrained binding pockets in proteins, a feature critical for its activity against KRAS G12C.
Synthetic Methodologies
Industrial-Scale Synthesis
The synthesis of 2,6-Diazaspiro[3.5]nonan-1-one typically involves multi-step protocols optimized for scalability. A common route begins with 3-((benzylamino)methyl)oxetane-3-ol, which undergoes acylation with chloroacetyl chloride in the presence of triethylamine . Subsequent cyclization under inert conditions yields the spirocyclic intermediate, which is reduced using lithium aluminum hydride (LiAlH₄) and deprotected via catalytic hydrogenation.
Table 2: Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Acylation | Chloroacetyl chloride, Et₃N, DCM | 85 |
| 2 | Cyclization | NaH, THF, N₂ atmosphere | 78 |
| 3 | Reduction | LiAlH₄, 0°C to reflux | 92 |
| 4 | Deprotection | H₂/Pd-C, AcOH, 50 psi | 88 |
Biological Activity and Mechanism of Action
KRAS G12C Inhibition
2,6-Diazaspiro[3.5]nonan-1-one functions as a covalent inhibitor of the KRAS G12C mutant protein, which is implicated in 13% of non-small cell lung cancers and 3% of colorectal cancers. The compound’s electrophilic spirocyclic core reacts with the cysteine residue at position 12, locking KRAS in an inactive GDP-bound state. This disruption of the RAS/MAPK signaling pathway leads to apoptosis in cancer cells.
Table 3: In Vitro Activity Against KRAS G12C
| Parameter | Value |
|---|---|
| IC₅₀ (Enzyme Inhibition) | 12 nM |
| EC₅₀ (Cell Proliferation) | 45 nM (H358 Lung Cancer) |
| Selectivity Index | >100-fold vs. Wild-Type KRAS |
Dose-dependent antitumor effects have been observed in xenograft models, with tumor regression achieved at 50 mg/kg/day.
Comparative Analysis with Related Compounds
While 2,6-Diazaspiro[3.5]nonan-1-one targets KRAS G12C, structurally analogous compounds like PF-6870961 (a ghrelin receptor inverse agonist) demonstrate divergent applications . Key distinctions include:
Table 4: Structural and Functional Comparisons
| Compound | Target | Clinical Application |
|---|---|---|
| 2,6-Diazaspiro[3.5]nonan-1-one | KRAS G12C | Oncology |
| PF-6870961 | Ghrelin Receptor | Alcohol Use Disorder |
| 2,5-Dioxa-8-azaspiro[3.5]nonane | GABA Analogues | Neuropsychiatry |
Such comparisons underscore the versatility of spirocyclic scaffolds in drug discovery.
Future Directions and Challenges
Ongoing research aims to optimize the compound’s bioavailability through prodrug formulations and nanoparticle delivery systems. Additionally, combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) are being explored to enhance antitumor efficacy. Challenges remain in overcoming resistance mechanisms, such as KRAS G12C reactivation via SOS1-mediated nucleotide exchange.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume